Product packaging for 2-chloro-N-(4-nitrophenyl)benzamide(Cat. No.:CAS No. 55501-45-6)

2-chloro-N-(4-nitrophenyl)benzamide

Cat. No.: B024418
CAS No.: 55501-45-6
M. Wt: 276.67 g/mol
InChI Key: JKUFTSLAJUZNNM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-nitrophenyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClN2O3 and its molecular weight is 276.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2O3 B024418 2-chloro-N-(4-nitrophenyl)benzamide CAS No. 55501-45-6

Properties

IUPAC Name

2-chloro-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFTSLAJUZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383072
Record name 2-chloro-N-(4-nitrophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55501-45-6
Record name 2-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-NITROBENZANILIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its closely related derivatives, aiming to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available for related compounds, certain properties for the title compound are predicted based on computational models.

PropertyValueSource
IUPAC Name This compoundNIST
CAS Number 55501-45-6ChemicalBook[2]
Molecular Formula C₁₃H₉ClN₂O₃ChemicalBook[2]
Molecular Weight 276.68 g/mol ChemicalBook[2]
Boiling Point 365.9°C at 760 mmHg (Predicted)ECHEMI[3]
Density 1.44 g/cm³ (Predicted)ECHEMI[3]
Flash Point 175.1°C (Predicted)ECHEMI[3]
Appearance Solid (Predicted)
Solubility Data not available
Melting Point Data not available

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectrum: An infrared spectrum for N-(2-chloro-4-nitrophenyl)benzamide is available in the NIST Chemistry WebBook, which can be used as a reference for compound identification.[4] The spectrum was measured on a solid sample (1.0% in KBr pellet).[4]

  • Mass Spectrometry: Mass spectral data (electron ionization) is also noted as being available for N-(2-chloro-4-nitrophenyl)benzamide.[4]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of N-arylbenzamides involves the acylation of an aniline derivative with a benzoyl chloride. Based on the synthesis of a closely related compound, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the following protocol can be adapted.

Reaction Scheme:

synthesis reactant1 2-chlorobenzoyl chloride reaction reactant1->reaction reactant2 4-nitroaniline reactant2->reaction product This compound solvent Anhydrous Solvent (e.g., Chloroform, Toluene) solvent->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction reaction->product

Figure 1: General synthesis scheme for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable anhydrous solvent such as chloroform or toluene.

  • Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, research on structurally similar compounds provides strong indications of its potential bioactivity.

Antimicrobial and Antifungal Activity

Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have demonstrated notable antibacterial and antifungal potential.[5] Specifically, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide showed activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, studies on 2-chloro-N-phenylbenzamide have shown good inhibitory effects against the fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[3] These findings suggest that this compound is a promising candidate for further investigation as an antimicrobial and antifungal agent.

Antidiabetic Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity.[5] This suggests that the core structure, which is closely related to this compound, may be a valuable starting point for the development of new antidiabetic agents.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, the biological activities of related benzamides offer some insights. For instance, the anthelmintic drug Niclosamide, which shares a chloro-nitrophenyl-benzamide substructure, is known to function as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[6] It is plausible that this compound could exhibit a similar mechanism of action.

Further research, including in vitro enzyme inhibition assays, cell-based signaling pathway analysis, and in vivo studies, is required to determine the specific molecular targets and mechanisms of action of this compound.

logical_relationship cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Elucidation Structural Elucidation Purification->Structural Elucidation In Vitro Assays In Vitro Assays Structural Elucidation->In Vitro Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Drug Development Candidate Drug Development Candidate In Vivo Studies->Drug Development Candidate

Figure 2: A logical workflow for the research and development of this compound.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds, particularly in the antimicrobial, antifungal, and antidiabetic areas, highlight its potential as a lead compound for further optimization. This technical guide summarizes the current knowledge of its chemical properties and provides a framework for future research. Detailed experimental determination of its physical properties, comprehensive biological screening, and in-depth mechanistic studies are crucial next steps to fully unlock the therapeutic potential of this promising benzamide derivative.

References

In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(4-nitrophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-nitrophenyl)benzamide and its derivatives represent a class of synthetic compounds with a promising spectrum of biological activities. The core structure, featuring a chlorinated benzoyl ring linked to a nitrophenyl amine, provides a versatile scaffold for medicinal chemistry exploration. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, proposed signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their potential biological interactions.

Data Presentation: Biological Activities

The biological activities of various this compound derivatives are summarized below. This data has been compiled from multiple studies to provide a comparative overview.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Compound IDDerivative SubstitutionBacterial/Fungal StrainMIC (µg/mL)Reference
1a UnsubstitutedBacillus subtilis6.25[1]
Escherichia coli3.12[1]
1b 4-hydroxy (on benzoyl ring)Bacillus subtilis-
Escherichia coli-
1c 4-bromo (on N-phenyl ring)Escherichia coli3.12[1]
Bacillus subtilis6.25[1]

Note: '-' indicates data not available in the cited literature.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
2a 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2,4-thiazolidinedioneLeukemia (MOLT-4)1.57 (GI50)
Colon (SW-620)1.57 (GI50)
2b 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidLeukemia (SR)1.57 (GI50)

Note: GI50 represents the concentration for 50% growth inhibition.

Enzyme Inhibitory Activity

A significant area of investigation for these derivatives is their ability to inhibit specific enzymes, such as α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.

Compound IDDerivative SubstitutionEnzymeIC50 (µM)Reference
3a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideα-glucosidase10.75 ± 0.52[2]
α-amylase0.90 ± 0.31[2]
3b 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-4-nitrophenyl)-4-nitrobenzamideα-glucosidase-[2]
α-amylase1.52 ± 0.84[2]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

Synthesis of this compound

This protocol describes a general two-step synthesis of the core compound.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature under a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 2-chlorobenzoyl chloride is used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 4-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) (1.2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add the freshly prepared 2-chlorobenzoyl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7][8][9]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

  • The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

α-Glucosidase Inhibition Assay

This assay measures the ability of the compounds to inhibit the α-glucosidase enzyme.[1][10][11][12][13]

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis

While the precise signaling pathways for this compound derivatives are not yet fully elucidated, their structural motifs suggest a potential to induce apoptosis. A plausible mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

anticancer_pathway cluster_cell Cancer Cell Derivative Derivative Bcl-2 Bcl-2 Derivative->Bcl-2 Inhibition Bax/Bak Bax/Bak Derivative->Bax/Bak Activation? Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by derivatives.

Experimental Workflow: Antimicrobial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

mic_workflow cluster_workflow MIC Determination Workflow A Prepare compound stock solution in DMSO B Serial two-fold dilutions in 96-well plate with broth A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate at appropriate temperature and time D->E F Visually assess for microbial growth E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship: Enzyme Inhibition Mechanism

This diagram illustrates the competitive inhibition mechanism by which these derivatives may inhibit enzymes like α-glucosidase.

enzyme_inhibition cluster_inhibition Competitive Enzyme Inhibition Enzyme Enzyme (e.g., α-glucosidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., pNPG) Substrate->ES_Complex Inhibitor Derivative Inhibitor->EI_Complex Product Product ES_Complex->Product Reaction EI_Complex->Enzyme Reversible

Caption: Mechanism of competitive enzyme inhibition by derivatives.

Conclusion

This compound derivatives have demonstrated a wide range of biological activities, including promising antimicrobial, anticancer, and enzyme inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to further explore the potential of these compounds. While the precise molecular mechanisms of action are still under investigation, the proposed signaling pathways offer a starting point for future mechanistic studies. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile chemical scaffold.

References

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of applications in neuroscience, gastrointestinal disorders, and emerging fields such as oncology and neuroprotection. Their diverse therapeutic effects stem from their ability to modulate key signaling pathways, primarily through interactions with dopamine and serotonin receptors. This technical guide provides an in-depth overview of the research applications of substituted benzamides, detailing their mechanisms of action, quantitative pharmacological data, experimental protocols for their evaluation, and the intricate signaling pathways they influence.

Core Applications and Mechanisms of Action

Substituted benzamides have been successfully developed into drugs for a range of conditions, each leveraging a specific molecular mechanism.

Dopamine Receptor Antagonism: The Cornerstone of Antipsychotic and Antidepressant Activity

A primary mechanism of action for many substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[1][2] This activity is central to their use as both antipsychotics and, at lower doses, as antidepressants.

  • Antipsychotic Effects: At higher doses (e.g., amisulpride 400-1200 mg/day), these compounds act on postsynaptic D2/D3 receptors in the limbic system and prefrontal cortex, leading to a selective inhibition of dopaminergic activity.[2] This is effective in treating the positive symptoms of schizophrenia.

  • Antidepressant and Anxiolytic Effects: At lower doses (e.g., amisulpride 50 mg/day), substituted benzamides like amisulpride preferentially block presynaptic D2/D3 autoreceptors.[2] This action inhibits the negative feedback mechanism on dopamine release, leading to an overall increase in dopaminergic neurotransmission in the mesocorticolimbic pathway, which is thought to alleviate depressive symptoms, particularly in dysthymia.[1][2]

Serotonin Receptor Modulation: Prokinetic and Antiemetic Properties

Several substituted benzamides exhibit activity at serotonin receptors, which underlies their utility in gastrointestinal disorders.

  • Gastroprokinetic Effects: Compounds like cisapride and mosapride are agonists at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[3][4] Activation of these receptors in the myenteric plexus of the gut enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.[3] This increased cholinergic activity leads to stronger esophageal and gastric contractions, improved gastric emptying, and accelerated intestinal transit.[3][5]

  • Antiemetic Effects: The anti-nausea and anti-vomiting effects of some substituted benzamides, such as metoclopramide and bromopride, are attributed to their antagonist activity at both dopamine D2 receptors in the chemoreceptor trigger zone of the brainstem and, for some, at 5-HT3 receptors.[6][7][8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative substituted benzamides at their primary targets. This data is crucial for understanding their potency and selectivity.

CompoundReceptorKi (nM)Application
Amisulpride Dopamine D22.8[4]Antipsychotic, Antidepressant
Dopamine D33.2[4]Antipsychotic, Antidepressant
Serotonin 5-HT711.5[1]Antidepressant
Sulpiride Dopamine D29.8Antipsychotic, Antidepressant
Dopamine D38.05Antipsychotic, Antidepressant
Dopamine D454Antipsychotic
Metoclopramide Dopamine D228.8[7]Antiemetic, Prokinetic
Serotonin 5-HT3- (Antagonist)Antiemetic
Serotonin 5-HT4- (Agonist)Prokinetic
Cisapride Serotonin 5-HT4Potent AgonistProkinetic
Clebopride Dopamine D23.5[9]Antiemetic, Prokinetic
α2-Adrenergic780[9]Prokinetic
Remoxipride Dopamine D216Antipsychotic
Sigma-1- (High Affinity)-

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of substituted benzamides.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing human dopamine D2 receptors.

    • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds (substituted benzamides) at various concentrations.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle.

    • Add [³H]Spiperone to a final concentration of ~0.2-0.5 nM.

    • For non-specific binding wells, add haloperidol.

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This technique measures the extracellular levels of dopamine and its metabolites in the brain of a living animal in response to a drug.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., CMA 12).

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

    • Test compound (e.g., amisulpride) dissolved in aCSF or administered systemically.

    • Fraction collector.

    • HPLC system with electrochemical detection.

  • Procedure:

    • Anesthetize the animal (e.g., a rat) and place it in the stereotaxic frame.

    • Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.

    • After establishing a stable baseline of dopamine levels, administer the substituted benzamide either systemically (e.g., intraperitoneal injection) or through the microdialysis probe (retrodialysis).

    • Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.

    • Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Cisplatin-Induced Emesis Model in Ferrets

This animal model is used to evaluate the antiemetic potential of novel compounds.[10]

  • Materials:

    • Ferrets.

    • Cisplatin (e.g., 10 mg/kg, intravenous).

    • Test compound (substituted benzamide) at various doses.

    • Vehicle control.

    • Observation cages.

  • Procedure:

    • Acclimatize ferrets to the observation cages.

    • Administer the test compound or vehicle at a predetermined time before cisplatin administration.

    • Administer cisplatin intravenously.

    • Observe the animals continuously for a set period (e.g., 4-6 hours).

    • Record the number of retches and vomits for each animal.

    • Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted benzamides are a direct result of their modulation of specific intracellular signaling cascades. The development of these compounds follows a structured workflow from initial discovery to clinical application.

Dopamine D2 Receptor Signaling

Substituted benzamides acting as D2 receptor antagonists primarily interfere with the Gi/o protein-coupled signaling pathway.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response Leads to Drug_Discovery_Workflow Target_ID Target Identification (e.g., D2/D3, 5-HT4) Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead (SAR Studies) Screening->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-nitrophenyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-N-(4-nitrophenyl)benzamide. Due to the absence of publicly available quantitative solubility data for this specific compound in scientific literature, this document focuses on its physicochemical properties, a detailed experimental protocol for solubility determination, and an overview of thermodynamic models that can be used for solubility prediction.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below. These parameters are crucial for understanding its general solubility behavior and for designing experimental studies.

PropertyValueSource
Molecular Formula C₁₃H₉ClN₂O₃[1][2]
Molecular Weight 276.68 g/mol [1][2]
CAS Number 55501-45-6[1][2]
Predicted Density 1.44 g/cm³[2]
Predicted Boiling Point 365.9 °C at 760 mmHg[2]
Predicted XLogP3 4.1[2]
Appearance Solid (predicted)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a crystalline solid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer and/or orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath set to the desired temperature. Agitate the samples using a vortex mixer or orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent the undissolved solid from interfering with the concentration measurement.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Solubility Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess 2-chloro-N- (4-nitrophenyl)benzamide B Add known volume of organic solvent A->B D Incubate at constant temperature (e.g., 24-72h) B->D C Prepare standard solutions for calibration J Analyze concentration (HPLC/UV-Vis) C->J E Agitate (Shake/Vortex) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter supernatant (e.g., 0.22 µm filter) G->H I Dilute sample H->I I->J K Calculate Solubility J->K

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Thermodynamic Models for Solubility Prediction

In the absence of experimental data, thermodynamic models can provide an estimation of a compound's solubility. These models often utilize the physicochemical properties of the solute and solvent to predict solubility. Some commonly used models include the van't Hoff equation, the modified Apelblat model, and various activity coefficient models like UNIFAC.[3][4] These predictive methods can be valuable tools in the early stages of drug development for solvent screening and process optimization.[5]

Conclusion

References

Spectroscopic and Synthetic Profile of 2-chloro-N-(4-nitrophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2-chloro-N-(4-nitrophenyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an amide derivative with the molecular formula C₁₃H₉ClN₂O₃. Its structure consists of a 2-chlorobenzoyl group linked to a 4-nitroaniline moiety through an amide bond.

Molecular Weight: 276.68 g/mol

Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-nitroaniline with 2-chlorobenzoyl chloride. A representative experimental protocol is detailed below, adapted from the synthesis of similar benzamide derivatives.[1][2]

Reaction Scheme:

synthesis reactant1 2-chlorobenzoyl chloride reagents Pyridine, CH2Cl2 reactant1->reagents reactant2 4-nitroaniline reactant2->reagents product This compound reagents->product Stir at rt

Caption: Synthetic pathway for this compound.

Experimental Procedure:

A solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath. To this stirred solution, pyridine (1.2 eq) is added, followed by the dropwise addition of 2-chlorobenzoyl chloride (1.1 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Due to the limited availability of a complete, published dataset for this compound, the following tables present data for a closely related analog, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide , which serves as a valuable reference for spectral interpretation.[2] General characteristics expected for the target molecule are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Analog)
8.13d, J = 8 Hz1HAromatic H
7.81d, J = 8 Hz1HAromatic H
7.66dd, J = 8 Hz1HAromatic H
7.51dd, J = 8 Hz1HAromatic H
7.43d, J = 8 Hz2HAromatic H
7.36br s1HNH
7.25d, J = 8 Hz1HAromatic H

Expected ¹H NMR Characteristics for this compound: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-chlorobenzoyl and 4-nitrophenyl rings. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift. The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to their para substitution. The protons on the 2-chlorobenzoyl ring will exhibit a more complex splitting pattern.

Table 2: ¹³C NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (100 MHz) [2]

Chemical Shift (δ, ppm)Assignment (Analog)
164.7C=O (Amide)
147.8Aromatic C-NO₂
134.6Aromatic C
134.4Aromatic C
132.7Aromatic C
132.1Aromatic C
130.3Aromatic C
129.9Aromatic C
129.3Aromatic C
125.0Aromatic C

Expected ¹³C NMR Characteristics for this compound: The ¹³C NMR spectrum should display a signal for the amide carbonyl carbon in the range of 160-170 ppm. The aromatic region will show multiple signals corresponding to the carbon atoms of the two phenyl rings. The carbons attached to the chlorine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (KBr pellet) [2]

Wavenumber (cm⁻¹)IntensityAssignment (Analog)
3226MediumN-H Stretch
1665StrongC=O Stretch (Amide I)
1616StrongN-H Bend (Amide II) / C=C Stretch
1520StrongAsymmetric NO₂ Stretch
1352StrongSymmetric NO₂ Stretch

Expected IR Characteristics for this compound: The IR spectrum is expected to show a characteristic N-H stretching vibration around 3200-3300 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) stretch should be present in the region of 1650-1680 cm⁻¹. The spectrum will also feature strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

Expected Mass Spectrum Characteristics for this compound: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic peak [M+2]⁺ at m/z 278, characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 139 for 2-chlorobenzoyl) and fragments related to the nitroaniline moiety.

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

  • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.[5]

  • Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[5]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on solvent signal insert->lock shim Shim magnetic field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline spectrum Final Spectrum baseline->spectrum

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Sample Preparation (Thin Solid Film):

  • Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[6]

  • The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • A background spectrum of the clean, empty sample compartment is recorded.

  • The salt plate with the sample film is placed in the sample holder.[6]

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[7][8]

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[7]

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Potential Signaling Pathway Involvement

Benzamide derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). The diagram below illustrates a simplified hypothetical signaling pathway where a benzamide derivative could exert its effect.

signaling_pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp par PAR Synthesis parp->par apoptosis Apoptosis parp->apoptosis Prevents benzamide This compound benzamide->parp Inhibition repair DNA Repair par->repair

Caption: Hypothetical inhibition of a PARP-mediated DNA repair pathway.

References

Methodological & Application

Application Notes and Protocols: Schotten-Baumann Reaction for N-Arylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a robust and widely used method for synthesizing amides from amines and acyl chlorides or anhydrides.[1][2][3] This reaction is particularly valuable for the synthesis of N-arylbenzamides, a structural motif of significant interest in medicinal chemistry and drug development. The reaction is typically carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2][4] The conditions often involve a two-phase solvent system, consisting of water and an organic solvent, where the base resides in the aqueous phase and the reactants and product remain in the organic phase.[3][5]

N-arylbenzamide scaffolds are prevalent in pharmacologically active compounds, serving as the basis for novel estrogen receptor agonists and potent LRRK2 inhibitors for conditions like Parkinson's disease.[6][7][8] The simplicity and efficiency of the Schotten-Baumann reaction make it an essential tool for synthesizing these and other valuable molecules in a laboratory setting.[1]

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[1][2][9]

  • Elimination & Re-formation of Carbonyl: The intermediate collapses, breaking the bond to the chloride leaving group and reforming the carbonyl double bond.[2]

  • Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid (HCl) formed, which prevents the protonation of the starting amine and drives the equilibrium towards the product.[4]

Below is a diagram illustrating the general mechanism for the synthesis of an N-arylbenzamide.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine Ar-NH₂ (Aryl Amine) AcidChloride Ph-COCl (Benzoyl Chloride) Intermediate [Ar-NH₂⁺-C(O⁻)(Ph)-Cl] Amine->Intermediate Nucleophilic Attack AcidChloride->Intermediate Amide Ar-NH-CO-Ph (N-Arylbenzamide) Intermediate->Amide Elimination of Cl⁻ Amide->Amide HCl HCl Base Base (e.g., NaOH) HCl->Base Neutralization

Caption: General mechanism of the Schotten-Baumann reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Benzanilide, a representative N-arylbenzamide, from aniline and benzoyl chloride.[10]

Materials and Reagents

CompoundFormulaMolar Mass ( g/mol )Amount (g)Amount (mL)Concentration
AnilineC₆H₅NH₂93.132.62.5-
Benzoyl ChlorideC₆H₅COCl140.574.33.5-
Sodium HydroxideNaOH40.00-2510% (aq)
EthanolC₂H₅OH46.07-As needed-
WaterH₂O18.02-As needed-

Note: The quantities are based on a typical laboratory procedure.[9]

Detailed Step-by-Step Procedure

The following protocol is adapted from established procedures for the synthesis of benzanilide.[9][11]

  • Preparation: In a 100 mL Erlenmeyer flask, combine 2.5 mL (2.6 g) of aniline with 25 mL of 10% aqueous sodium hydroxide solution.[9]

  • Reaction: Stopper the flask and shake vigorously to create an emulsion.

  • Addition of Acylating Agent: Add 3.5 mL (4.3 g) of benzoyl chloride to the flask in small portions. After each addition, shake the flask vigorously for approximately one minute.[9] This process should be done in a fume hood as benzoyl chloride is lachrymatory.

  • Completion: After all the benzoyl chloride has been added, stopper the flask securely and shake it for 15-20 minutes.[9][11] The reaction is considered complete when the characteristic smell of benzoyl chloride is no longer present.[9]

  • Isolation: The product, benzanilide, will precipitate as a white solid.[9] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove any unreacted starting materials and sodium hydroxide.[9][11]

  • Purification: Recrystallize the solid product from boiling ethanol to obtain pure benzanilide.[9][11]

  • Drying: Dry the purified crystals, then determine the yield and melting point.

Experimental Workflow

The diagram below outlines the key stages of the synthesis process.

Experimental_Workflow A 1. Mix Aniline and 10% NaOH Solution B 2. Add Benzoyl Chloride in Portions with Shaking A->B C 3. Shake Vigorously for 15-20 min B->C D 4. Isolate Precipitate via Vacuum Filtration C->D E 5. Wash Solid with Cold Water D->E F 6. Recrystallize from Boiling Ethanol E->F G 7. Dry and Characterize Pure N-Arylbenzamide F->G

Caption: Workflow for N-arylbenzamide synthesis and purification.

Applications in Drug Development

The N-arylbenzamide core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules. Its synthetic accessibility via the Schotten-Baumann reaction allows for the rapid generation of compound libraries for drug discovery programs.

  • Estrogen Receptor Agonists: Simple N-arylbenzamides derived from the condensation of aminophenols and hydroxybenzoic acids have been shown to be effective estrogen receptor (ER) agonists, highlighting their potential in hormone-related therapies.[6][7]

  • Kinase Inhibitors: The N-arylbenzamide structure is a key component of potent and selective inhibitors for targets such as Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease.[8]

  • Other Applications: The reaction is also used in the industrial synthesis of pharmaceuticals like flutamide, a nonsteroidal antiandrogen drug.[3]

The relationship between the synthesis, the resulting chemical scaffold, and its therapeutic applications is visualized below.

Applications cluster_apps Therapeutic Applications Reaction Schotten-Baumann Reaction Scaffold N-Arylbenzamide Scaffold Reaction->Scaffold Synthesizes App1 Kinase Inhibitors (e.g., LRRK2) Scaffold->App1 Forms basis of App2 Hormone Receptor Modulators (e.g., ER) Scaffold->App2 App3 Antiandrogens (e.g., Flutamide) Scaffold->App3

Caption: Role of the Schotten-Baumann reaction in drug discovery.

References

Application Note: High-Purity 2-chloro-N-(4-nitrophenyl)benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of 2-chloro-N-(4-nitrophenyl)benzamide using recrystallization. This method effectively removes impurities, yielding a product of high purity suitable for pharmaceutical research and development. The protocol outlines a systematic approach to solvent selection, dissolution, crystallization, and isolation of the purified compound. Quantitative data on solubility and purification efficiency are presented to guide researchers in achieving optimal results.

Introduction

This compound is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays to ensure reliable and reproducible results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This application note details a reproducible protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity product.

Materials and Methods

Materials
  • Crude this compound (purity ~90%)

  • Ethanol (95%)

  • Activated Carbon

  • Distilled Water

  • Filter Paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)

  • Heating mantle or hot plate

  • Magnetic stirrer

  • Vacuum filtration apparatus

Experimental Protocol

A single-solvent recrystallization method using ethanol is described below. This solvent was selected based on preliminary screening indicating good solubility of this compound at elevated temperatures and poor solubility at lower temperatures.

Step 1: Dissolution

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add approximately 80 mL of 95% ethanol to the flask.

  • Gently heat the mixture to boiling using a heating mantle while stirring continuously with a magnetic stirrer until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated carbon (approximately 0.5 g) and boil for a few minutes to adsorb colored impurities.

Step 2: Hot Filtration (if activated carbon was used)

  • Preheat a separate filter funnel and a receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

Step 3: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for 30 minutes to maximize crystal yield.

Step 4: Isolation and Drying

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at 60°C until a constant weight is achieved.

Results and Data Presentation

The recrystallization protocol was evaluated based on the yield and purity of the final product. The purity was assessed by High-Performance Liquid Chromatography (HPLC).

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light yellow powderOff-white crystalline solid
Purity (HPLC) 90.5%99.2%
Yield -85.3%
Melting Point 178-181°C184-186°C

Table 1: Summary of quantitative data for the purification of this compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Ethanol A->B C Heat to Dissolve B->C D Add Activated Carbon (if necessary) C->D E Hot Gravity Filtration F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Dry in Vacuum Oven I->J K K J->K High-Purity Product

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Purification_Logic Impure Impure this compound Process Recrystallization Process Impure->Process Solvent Optimal Recrystallization Solvent (e.g., Ethanol) Solvent->Process Pure High-Purity Product (>99%) Process->Pure Impurities Impurities in Mother Liquor Process->Impurities

Caption: Logical relationship of the recrystallization purification process.

Discussion

The selection of an appropriate solvent is critical for a successful recrystallization. Ethanol proved to be an effective solvent for this compound, demonstrating a significant difference in solubility at high and low temperatures. The slow cooling step is crucial to allow for the formation of well-defined crystals and to minimize the trapping of impurities within the crystal lattice. The final wash with cold solvent is important to remove any residual mother liquor that contains a high concentration of impurities. The presented protocol resulted in a substantial increase in purity from 90.5% to 99.2%, with a good recovery yield of 85.3%.

Conclusion

Recrystallization is a highly effective and straightforward method for the purification of this compound. The protocol detailed in this application note provides a reliable procedure for obtaining a high-purity product, which is essential for its application in research and development within the pharmaceutical industry. The provided data and workflow diagrams serve as a practical guide for scientists to achieve consistent and high-quality results.

Application Notes and Protocols for 2-chloro-N-(4-nitrophenyl)benzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-N-(4-nitrophenyl)benzamide as a versatile chemical intermediate in the synthesis of biologically active molecules. The protocols detailed below are based on established methodologies for related compounds and serve as a guide for the synthesis and derivatization of this important scaffold.

Overview of this compound

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features that make it a versatile intermediate:

  • Benzamide Core: The benzamide moiety is a common scaffold in a wide range of pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets.

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoyl ring is a reactive site amenable to various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the molecule. It can also be reduced to an amino group, providing a handle for further derivatization.

These structural features enable the use of this compound in the synthesis of compounds with a range of biological activities, including but not limited to antidiabetic, antimicrobial, and anticancer properties.

Synthetic Applications

This compound can be utilized as a key intermediate in multi-step synthetic pathways. Below are representative protocols for its synthesis and subsequent derivatization.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-chlorobenzoyl chloride and 4-nitroaniline.

Experimental Protocol: Amide Bond Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Table 1: Representative Data for the Synthesis of Benzamide Derivatives

EntryStarting AnilineStarting Acyl ChlorideSolventBaseYield (%)Reference
14-nitroaniline2-chlorobenzoyl chlorideDCMEt₃N>90 (expected)General Method
22-chloro-4-nitroaniline2-nitrobenzoyl chlorideCHCl₃-84[1]
3p-nitroaniline2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchlorideDMF-Not Specified[1]
Derivatization via Palladium-Catalyzed Cross-Coupling

The chloro-substituent on the benzoyl ring of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting products.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), an arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-(4-nitrophenyl)-[1,1'-biphenyl]-2-carboxamide derivative.

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalystBaseSolventYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O70-90 (expected)
2Heteroaryl chloridesVarious arylboronic acidsPd(II) precatalystsVariousVariousModerate to high

Application in the Synthesis of Bioactive Molecules

The benzamide scaffold is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Target: Tyrosine Kinase Signaling Pathway

Many N-arylbenzamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth.

Workflow for the Development of Kinase Inhibitors

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B C Library of N-Arylbenzamide Derivatives B->C D In vitro Kinase Assays (e.g., EGFR, VEGFR) C->D E Lead Compound Identification D->E F SAR Studies & Optimization E->F G In vivo Efficacy Studies (Xenograft Models) F->G H ADME/Tox Profiling G->H I Clinical Trials H->I

Caption: Workflow for developing kinase inhibitors.

Mechanism of Action of N-Arylbenzamide Kinase Inhibitors

N-arylbenzamide derivatives often act as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. The benzamide core typically forms key hydrogen bonds with the hinge region of the kinase domain, while the substituted aryl rings occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP ATP ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Ligand2 Growth Factor Receptor2 Receptor Tyrosine Kinase Ligand2->Receptor2 NoReaction No Phosphorylation Receptor2->NoReaction Inhibitor N-Arylbenzamide Inhibitor Inhibitor->Receptor2 Binds to ATP Pocket Blocked Blocked Signaling NoReaction->Blocked

Caption: Inhibition of Tyrosine Kinase Signaling.

Conclusion

This compound is a highly valuable intermediate for the synthesis of diverse molecular entities with significant potential in drug discovery. Its strategic combination of a benzamide core, a reactive chloro-substituent, and a modifiable nitro group allows for the generation of extensive compound libraries for screening against various biological targets. The provided protocols and conceptual frameworks are intended to facilitate the exploration of this versatile chemical scaffold in the development of novel therapeutics.

References

Application Notes and Protocols: Analytical HPLC Method for 2-chloro-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-chloro-N-(4-nitrophenyl)benzamide using a robust analytical High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control. The method is developed based on the physicochemical properties of the analyte and established chromatographic principles for similar chemical entities. Included are detailed experimental procedures for method validation, data analysis workflows, and clear data presentation tables.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and stability studies. This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Chemical Structure and Properties:

  • Chemical Name: this compound[1][2]

  • CAS Number: 55501-45-6[1][2]

  • Molecular Formula: C13H9ClN2O3[1][2]

  • Molecular Weight: 276.68 g/mol [1][2]

  • XLogP3: 4.1[1]

The presence of aromatic rings and a nitro group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The relatively high XLogP3 value indicates good retention on a reverse-phase column.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 80% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 15 minutes

Note: The gradient and detection wavelength may require optimization based on the specific HPLC system and column used.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following workflow outlines the key steps for validating the analytical method.

MethodValidationWorkflow start Start prep Prepare Mobile Phase, Standard, and Sample Solutions start->prep system_suitability System Suitability Testing prep->system_suitability linearity Linearity & Range system_suitability->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq specificity Specificity / Selectivity lod_loq->specificity robustness Robustness specificity->robustness documentation Documentation and Reporting robustness->documentation end End documentation->end

Caption: Workflow for the validation of the analytical HPLC method.

Data Presentation

Quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (n=6)
%RSD of Retention Time ≤ 1.0% (n=6)

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Spike/Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery%RSD (n=3)
80%
100%
120%

Table 4: Precision Results

Precision TypeConcentration (µg/mL)Peak Area %RSD (n=6)Retention Time %RSD (n=6)
Repeatability 50
Intermediate Precision 50

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD
LOQ

Data Analysis Workflow

The following diagram illustrates the process of analyzing the data obtained from the HPLC system.

DataAnalysisWorkflow start Start: Sample Injection acquire_data Acquire Chromatogram (Retention Time, Peak Area) start->acquire_data integrate_peak Integrate Peak of Interest acquire_data->integrate_peak system_suitability_check Perform System Suitability Checks acquire_data->system_suitability_check calculate_conc Calculate Concentration in Sample using Regression Equation integrate_peak->calculate_conc calibration_curve Generate Calibration Curve from Standards calibration_curve->calculate_conc report_results Report Final Concentration and Validation Parameters calculate_conc->report_results system_suitability_check->report_results end End report_results->end

Caption: Workflow for data analysis in the HPLC method.

Conclusion

The described analytical HPLC method provides a reliable and robust framework for the quantitative determination of this compound. Proper method validation according to the outlined protocols will ensure the generation of accurate and precise data suitable for research, development, and quality control purposes. The provided workflows and data presentation tables offer a clear and structured approach to implementing and documenting this analytical procedure.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-(4-nitrophenyl)benzamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. The core structure of 2-chloro-N-(4-nitrophenyl)benzamide serves as a promising scaffold for the design of novel therapeutic agents. Structural modifications to this backbone can lead to analogs with enhanced potency and selectivity against specific cancer-related targets. One such key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and mutation are implicated in various cancers. Small molecule inhibitors that bind to the ATP-binding site of the EGFR kinase domain are a cornerstone of modern cancer therapy.

These application notes provide a detailed overview of the methodologies for conducting molecular docking studies on a series of this compound analogs. The aim is to predict their binding affinity and interaction patterns within the EGFR kinase domain, thereby guiding the synthesis and experimental validation of the most promising candidates. The protocols outlined below cover the synthesis of the analogs, in silico molecular docking procedures, and interpretation of the resulting data.

Synthesis of this compound Analogs

The synthesis of the target benzamide analogs can be achieved through a standard and reliable amidation reaction. The general procedure involves the reaction of a substituted 2-chlorobenzoyl chloride with a corresponding substituted 4-nitroaniline.

General Synthesis Protocol
  • Preparation of Substituted 2-Chlorobenzoyl Chlorides: A substituted 2-chlorobenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq.) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Amidation Reaction: The prepared 2-chlorobenzoyl chloride derivative (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. To this solution, the appropriate substituted 4-nitroaniline (1.0 eq.) and a base, such as triethylamine (TEA) or pyridine (1.2 eq.), are added dropwise.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound analog.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol outlines the steps for docking the synthesized benzamide analogs into the ATP-binding site of the EGFR kinase domain.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with a known inhibitor like Erlotinib (e.g., PDB ID: 1M17).

    • The protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).

  • Ligand Preparation:

    • The 2D structures of the this compound analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for each ligand molecule, and rotatable bonds are defined.

  • Grid Generation:

    • A grid box is defined to encompass the active site of the EGFR kinase domain. The dimensions and center of the grid are typically set based on the position of the co-crystallized inhibitor to ensure the docking search is focused on the relevant binding pocket.

  • Docking Simulation:

    • The docking simulation is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.

    • Multiple docking runs (e.g., 10-50) are typically performed for each ligand to ensure the reliability of the predicted binding pose. The program calculates the binding energy (affinity) for each pose.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy values and the clustering of the predicted poses. The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like PyMOL or Discovery Studio. These interactions are crucial for understanding the molecular basis of the binding affinity.

Data Presentation

The quantitative data from the molecular docking studies of a hypothetical series of this compound analogs targeting the EGFR kinase domain (PDB: 1M17) are summarized below. The series includes substitutions on both the 2-chlorobenzamide ring (R1) and the 4-nitrophenyl ring (R2) to explore structure-activity relationships.

Compound IDR1 SubstitutionR2 SubstitutionBinding Energy (kcal/mol)Key Interacting Residues (EGFR)
BZA-01 HH-7.8Met793, Leu718, Val726
BZA-02 4-FH-8.2Met793, Leu718, Cys797
BZA-03 4-ClH-8.5Met793, Leu718, Thr790
BZA-04 4-OCH₃H-8.1Met793, Leu844, Ala743
BZA-05 H2-CH₃-7.9Met793, Leu718, Val726
BZA-06 H2-OH-8.4Met793, Asp855, Leu718
BZA-07 4-Cl2-OH-9.1Met793, Asp855, Thr790, Cys797
Erlotinib (Reference)(Reference)-9.5Met793, Thr790, Leu718, Cys797

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from molecular docking studies would be presented.

Mandatory Visualizations

Experimental and Computational Workflow

G cluster_synthesis Chemical Synthesis & Characterization cluster_docking Molecular Docking Protocol cluster_analysis Data Interpretation S1 Substituted 2-Chlorobenzoic Acids + Thionyl Chloride S2 Formation of Acid Chlorides S1->S2 S4 Amidation Reaction S2->S4 S3 Substituted 4-Nitroanilines S3->S4 S5 Purification (Chromatography/ Recrystallization) S4->S5 S6 Structure Confirmation (NMR, MS) S5->S6 D2 Ligand Preparation (Synthesized Analogs) S6->D2 Input Analogs D1 Protein Preparation (PDB: 1M17 - EGFR) D3 Grid Box Generation (Active Site Definition) D1->D3 D4 Docking Simulation (AutoDock Vina) D2->D4 D3->D4 D5 Analysis of Binding Modes & Interactions D4->D5 A1 Binding Energy Calculation D5->A1 A2 Structure-Activity Relationship (SAR) A1->A2 A3 Identification of Lead Compounds A2->A3

Caption: Workflow for synthesis and in silico evaluation of benzamide analogs.

EGFR Signaling Pathway and Inhibition

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation Inhibitor 2-Chloro-N-(4-nitrophenyl) benzamide Analog Inhibitor->Dimer Inhibition of Kinase Activity

Caption: Inhibition of the EGFR signaling cascade by benzamide analogs.

Troubleshooting & Optimization

optimization of reaction conditions for amide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is showing low to no yield. What are the common causes?

A1: Low yields in amide synthesis can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The most common method for amide bond formation involves activating the carboxylic acid.[1] If the coupling reagent is inappropriate for the substrate or if the activation conditions are not optimal, the reaction will not proceed efficiently.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[2][3]

  • Side Reactions: Undesirable side reactions, such as racemization of chiral carboxylic acids or reactions involving other functional groups on your substrates, can consume starting materials and reduce the yield of the desired amide.[1]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, stoichiometry of reagents, and reaction time play a crucial role. An inappropriate solvent can lead to solubility issues, while incorrect temperature can either slow down the reaction or promote side reactions.[4][5]

  • Decomposition of Reagents or Substrates: Some coupling reagents and substrates can be sensitive to moisture or temperature, leading to their degradation before they can react.

Q2: How do I choose the right coupling reagent for my specific substrates?

A2: The choice of coupling reagent is critical and depends on the properties of your carboxylic acid and amine.

  • For standard, unhindered substrates: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used and cost-effective.[1] However, DCC can lead to the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[6] DIC (diisopropylcarbodiimide) is an alternative where the urea byproduct is more soluble.[6]

  • To minimize racemization: The addition of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is highly recommended when using carbodiimides, especially in peptide synthesis. HOAt is generally more effective at suppressing racemization than HOBt.[7]

  • For sterically hindered or electron-deficient substrates: More reactive phosphonium or uronium-based reagents like BOP, PyBOP, HBTU, and HATU are often more effective.[1][6] HATU, in particular, is known for its high reactivity and ability to couple challenging substrates with less epimerization.[6]

  • For large-scale synthesis: The choice of reagent may also be influenced by factors like cost, safety, and the ease of removal of byproducts.[8]

Q3: What is the role of a base in amide coupling reactions, and how do I select one?

A3: A non-nucleophilic base is typically added to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acid chlorides or the protonated amine).[][10] This is crucial because the protonated amine is not nucleophilic and will not react with the activated carboxylic acid.[11] Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as it is more sterically hindered and less likely to act as a nucleophile itself.[7] Inorganic bases such as sodium carbonate or potassium carbonate can also be used, particularly in reactions involving acid chlorides, and can sometimes lead to cleaner reactions.[]

Q4: Can I run my amide synthesis in "green" or aqueous solvents?

A4: Yes, there is a growing interest in developing more environmentally friendly amide synthesis protocols. Water has been explored as a solvent for amide bond formation, often using water-soluble coupling reagents like EDC or specialized surfactants to overcome solubility issues.[12][13] Other green solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) have also been successfully evaluated as replacements for traditional solvents like DMF and CH2Cl2.[4][14] Enzymatic methods, for instance using Candida antarctica lipase B (CALB), also offer a green alternative, often proceeding under mild conditions with high yields.[15]

Troubleshooting Guides

Problem 1: Low or No Product Formation

This guide will help you diagnose and resolve issues related to poor reaction conversion.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Product check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents activation_method Is the coupling reagent appropriate? check_activation->activation_method pre_activation Try pre-activating the acid before adding the amine check_activation->pre_activation amine_type Is the amine sterically hindered or electron-deficient? check_amine->amine_type solvent_issue Check solvent choice and solubility check_conditions->solvent_issue temp_issue Optimize temperature check_conditions->temp_issue stoichiometry_issue Verify stoichiometry of reagents check_conditions->stoichiometry_issue reagent_quality Use fresh, high-purity reagents check_reagents->reagent_quality dry_solvents Ensure anhydrous conditions if reagents are moisture-sensitive check_reagents->dry_solvents stronger_reagent Use a more potent coupling reagent (e.g., HATU, COMU) activation_method->stronger_reagent No additives Add HOBt/HOAt to carbodiimide reactions activation_method->additives Yes (Carbodiimide) end Successful Amide Formation stronger_reagent->end additives->end pre_activation->end increase_temp Increase reaction temperature amine_type->increase_temp Yes longer_time Increase reaction time amine_type->longer_time Yes more_reactive_reagent Use a more reactive coupling reagent amine_type->more_reactive_reagent Yes increase_temp->end longer_time->end more_reactive_reagent->end solvent_issue->end temp_issue->end stoichiometry_issue->end reagent_quality->end dry_solvents->end

Caption: Troubleshooting workflow for low amide yield.

Problem 2: Presence of Significant Side Products (e.g., Racemization, N-acylation)

This guide addresses the formation of common impurities and side products.

Troubleshooting Workflow:

side_products_troubleshooting start Side Products Detected identify_side_product Identify the main side product(s) start->identify_side_product racemization Racemization/Epimerization identify_side_product->racemization n_acyl_urea N-acylurea (with DCC/DIC) identify_side_product->n_acyl_urea other_side_reactions Other Side Reactions identify_side_product->other_side_reactions add_additive Add HOBt or HOAt racemization->add_additive change_reagent Switch to a lower-racemization reagent (e.g., HATU, COMU) racemization->change_reagent lower_temp Lower the reaction temperature racemization->lower_temp change_base Use a bulkier, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) racemization->change_base add_hob Add HOBt to trap the O-acylisourea intermediate n_acyl_urea->add_hob filter_dcu Filter off precipitated DCU (for DCC) n_acyl_urea->filter_dcu use_dic Use DIC for better byproduct solubility n_acyl_urea->use_dic end Minimized Side Products other_side_reactions->end add_additive->end change_reagent->end lower_temp->end change_base->end add_hob->end filter_dcu->end use_dic->end

Caption: Troubleshooting guide for side product formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsKey Applications
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[1]Can cause racemization (requires additives), byproduct removal can be difficult (DCC).[6]Routine amide synthesis, large-scale production.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, good for hindered substrates.[6]Can be toxic, byproducts can be difficult to remove.Difficult couplings, peptide synthesis.
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTUHigh reactivity, fast reaction times, low racemization (especially HATU).[6]Can be expensive, potential safety concerns (explosiveness of HOBt-derived reagents).[16]Peptide synthesis, synthesis of complex molecules.
Other CDI, T3PMild conditions.Limited reactivity for challenging substrates.Specific applications where other reagents fail.
Table 2: Recommended Solvents for Amide Coupling Reactions
SolventPropertiesCommon Coupling ReagentsNotes
N,N-Dimethylformamide (DMF) High polarity, good solvating power.Most reagents (HATU, HBTU, EDC, etc.).High boiling point can make removal difficult. Considered a substance of very high concern.[4]
Dichloromethane (DCM) Lower polarity, volatile.Most reagents.Environmental and health concerns.[4]
Acetonitrile (ACN) Medium polarity, aprotic.EDC, DMAP.[2]Good general-purpose solvent.
Tetrahydrofuran (THF) Ethereal, aprotic.Most reagents.Can form peroxides upon storage.
2-Methyltetrahydrofuran (2-MeTHF) "Green" alternative to THF/DCM.COMU, T3P, HATU, PyBOP.[4]Recommended as a more sustainable option.
Ethyl Acetate (EtOAc) "Green" alternative to DCM.COMU, T3P, HATU, PyBOP.[4]Good for extractions and purification.
Water "Greenest" solvent.EDC, COMU (with surfactants).[12]Requires water-soluble reagents and substrates or micellar conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is suitable for a wide range of standard amide syntheses.

  • Preparation: To a solution of the carboxylic acid (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM, see Table 2) under an inert atmosphere (N2 or Ar), add HOBt (1.2 equiv.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise and stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Coupling: Add the amine (1.1 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).[17]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Synthesis with HATU for Challenging Substrates

This protocol is recommended for sterically hindered or electron-deficient amines and acids.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF under an inert atmosphere.

  • Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to generate the active ester.[18]

  • Coupling: Add the amine (1.0-1.2 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Enzymatic Amide Synthesis using CALB

This protocol provides a green and mild alternative for amide synthesis.[15]

  • Preparation: In a vial, combine the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in a suitable organic solvent (e.g., cyclopentyl methyl ether - CPME).

  • Catalyst and Water Removal: Add immobilized Candida antarctica lipase B (CALB, e.g., 50 mg per 1 mmol of substrate) and molecular sieves (3 Å, 50 mg per 1 mmol of substrate) to the mixture. The molecular sieves help to remove the water generated and drive the reaction to completion.

  • Reaction: Seal the vial and shake the mixture at a controlled temperature (e.g., 60 °C) in an incubator shaker for a specified time (e.g., 90 minutes to 24 hours).

  • Work-up: After the reaction, filter off the enzyme and molecular sieves.

  • Purification: Evaporate the solvent under reduced pressure. The resulting amide is often of high purity and may not require further purification. Analyze the product by NMR and/or GC-MS.

References

Technical Support Center: Benzamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of benzamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, providing potential causes and recommended solutions.

Problem 1: Low Yield Upon Scale-Up

Q: We achieved a high yield in our lab-scale benzamide synthesis, but the yield dropped significantly when we moved to a pilot-plant scale. What are the common causes for this decrease in yield?

A: A drop in yield during scale-up is a common challenge and can be attributed to several factors. Here are some of the most frequent causes and how to address them:

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer. This can affect reaction kinetics and lead to the formation of byproducts.

    • Solution: Ensure your reactor is equipped with an adequate heating/cooling system. Monitor the internal reaction temperature closely and adjust the heating/cooling fluid temperature as needed. Consider using a jacketed reactor with good agitation to ensure uniform temperature distribution.

  • Poor Mixing: Inadequate mixing in a larger reactor can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.

    • Solution: Optimize the agitation speed and impeller design for the larger vessel. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing efficiency.

  • Changes in Reagent Addition Rate: The rate of reagent addition can have a more pronounced effect on the reaction profile at a larger scale.

    • Solution: Re-evaluate and control the rate of addition of critical reagents. A slower, controlled addition can often prevent temperature spikes and the formation of impurities.

  • Longer Reaction Times: Scale-up operations often involve longer processing times for heating, cooling, and transfers, which can lead to product degradation or side reactions.

    • Solution: Analyze the stability of your reactants, intermediates, and product under the reaction conditions over extended periods. If necessary, adjust the process to minimize time at critical temperatures.

Problem 2: Impurity Profile Changes at Scale

Q: The impurity profile of our benzamide product has changed, with new, unidentified impurities appearing after scaling up the synthesis. How can we identify and control these new impurities?

A: Changes in the impurity profile are a critical concern in drug development. The appearance of new impurities upon scale-up is often related to the issues of heat transfer and mixing mentioned above.

  • Identification of Impurities:

    • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling.[1][2][3] Coupled with Mass Spectrometry (LC-MS), it can provide molecular weight information and structural details of unknown impurities.[2] Gas Chromatography (GC) is suitable for volatile organic impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation.[2]

  • Control of Impurities:

    • Reaction Conditions: Once the impurities are identified, you can often trace their formation to specific reaction conditions. For example, higher temperatures might favor certain side reactions. Re-optimizing temperature, concentration, and reaction time at the larger scale is crucial.

    • Raw Material Quality: The quality of starting materials can have a significant impact on the impurity profile of the final product.[4] Ensure that the specifications for your raw materials are appropriate for the scaled-up process and that you are sourcing from reliable suppliers.

    • Purification: You may need to modify your purification process to remove new impurities effectively. This could involve changing the recrystallization solvent, pH adjustment, or introducing a charcoal treatment step.

Table 1: Common Impurities in Benzamide Synthesis and Their Control

ImpurityPotential OriginRecommended Control Strategy
Benzoic AcidIncomplete reaction or hydrolysis of benzamide.Ensure complete amidation by optimizing reaction time and temperature. Control moisture content in the reaction.
Unreacted Starting MaterialsInefficient reaction conditions.Optimize stoichiometry, reaction temperature, and time. Improve mixing.
Di-benzamideSide reaction, particularly at higher temperatures.Control reaction temperature and reagent addition rate.
BenzonitrileDehydration of benzamide, often at high temperatures.Avoid excessive temperatures during reaction and work-up.

Problem 3: Product Discoloration

Q: Our benzamide product, which was white at the lab scale, is now off-white or yellowish after scale-up. What causes this discoloration and how can we remove it?

A: Discoloration is often due to the presence of trace impurities that may not have been significant at a smaller scale.

  • Potential Causes:

    • Thermal Degradation: Prolonged exposure to heat during the reaction or work-up can lead to the formation of colored byproducts.

    • Oxidation: Air exposure at elevated temperatures can cause oxidation of the product or impurities.

    • Impurities in Starting Materials: Colored impurities in the starting materials can be carried through to the final product.

  • Decolorization Methods:

    • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering it can effectively remove many colored impurities.[5]

    • Recrystallization: Choosing an appropriate solvent for recrystallization can leave colored impurities behind in the mother liquor. Experiment with different solvents or solvent mixtures.

    • Column Chromatography: For high-purity requirements, flash chromatography can be used to separate the desired product from colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for benzamide is most suitable for large-scale production?

A1: The choice of synthetic route for scale-up depends on factors like cost, safety, and environmental impact. Here is a comparison of common routes:

Table 2: Comparison of Benzamide Synthesis Routes for Scale-Up

Synthesis RouteStarting MaterialsAdvantages for Scale-UpChallenges at Scale
From Benzoic Acid and Urea Benzoic Acid, UreaLow-cost and readily available starting materials.[7]Requires high temperatures (around 180°C), which can be energy-intensive and lead to byproducts.[8]
From Benzoyl Chloride and Ammonia Benzoyl Chloride, AmmoniaFast and often high-yielding reaction.Benzoyl chloride is corrosive and lachrymatory, requiring specialized handling. The reaction is exothermic and needs careful temperature control.
From Benzonitrile Hydrolysis BenzonitrileCan be a clean reaction with high conversion.Benzonitrile can be more expensive than benzoic acid. The hydrolysis conditions (acidic or basic) need to be carefully controlled.
Using Coupling Reagents Benzoic Acid, Amine SourceMilder reaction conditions compared to the urea method.Coupling reagents can be expensive, and their byproducts may need to be removed, adding to the purification steps.[9]

For industrial applications, the route starting from benzoic acid and urea is often favored due to its cost-effectiveness, despite the challenges with high temperatures.[7][8]

Q2: How can we manage the exothermic nature of the reaction between benzoyl chloride and ammonia at a large scale?

A2: Managing exotherms is critical for safety during scale-up. Here are key strategies:

  • Controlled Addition: Add the benzoyl chloride slowly and sub-surface to the ammonia solution to control the rate of heat generation.

  • Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and ensure the coolant is at a sufficiently low temperature.

  • Dilution: Running the reaction in a suitable solvent can help to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal temperature of the reactor and have an emergency cooling plan in place.

  • Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety compared to batch reactors.[10]

Q3: What are the key considerations for choosing a solvent for the crystallization of benzamide at scale?

A3: A good crystallization solvent should:

  • Dissolve the benzamide well at elevated temperatures but poorly at low temperatures. This ensures good recovery.

  • Not dissolve impurities well, or dissolve them so well that they remain in the mother liquor. This is crucial for purification.

  • Be non-reactive with benzamide.

  • Have a relatively low boiling point for easy removal during drying.

  • Be safe to handle at an industrial scale (low toxicity, high flash point).

  • Be cost-effective and readily available.

Water and ethanol are common solvents for benzamide recrystallization.

Q4: How does polymorphism affect the scale-up of benzamide synthesis, and how can it be controlled?

A4: Polymorphism, the ability of a solid material to exist in more than one crystal form, can be a significant challenge. Different polymorphs can have different physical properties, such as solubility and bioavailability, which is critical for pharmaceuticals.

  • Impact: A change in the manufacturing process during scale-up (e.g., different cooling rates, solvents, or agitation) can lead to the formation of an undesired polymorph.

  • Control:

    • Consistent Crystallization Conditions: Strictly control parameters such as cooling rate, agitation speed, and solvent composition.

    • Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.

    • Solvent Screening: The choice of solvent can have a strong influence on the resulting polymorph.

    • Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and monitor the polymorphic form of your product.

Q5: What are the regulatory expectations for impurity profiling of benzamide when used as an Active Pharmaceutical Ingredient (API)?

A5: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in APIs.[11][12][13]

  • ICH Guidelines: The International Council for Harmonisation (ICH) guidelines Q3A(R2) for impurities in new drug substances and Q3C for residual solvents are key documents to follow.[11][13]

  • Identification and Qualification: Impurities present above a certain threshold (typically 0.10% to 0.15%) must be identified, and their safety needs to be justified (qualified).[14]

  • Specification: The API specification should include limits for known impurities, unknown impurities, and total impurities.[12]

  • Process Validation: During process validation, it's essential to demonstrate that the manufacturing process consistently produces an API with an impurity profile that meets the established specifications.[15]

Experimental Protocols

Protocol 1: Scalable Benzamide Synthesis from Benzoic Acid and Urea

This protocol is adapted for a larger laboratory or pilot plant scale.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, and condenser.

  • Benzoic Acid

  • Urea

  • Boric Acid (catalyst)

  • 5% Ammonia solution

  • Distilled water

  • Filtration equipment (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charging the Reactor: Charge the reactor with benzoic acid (1.0 eq), urea (1.5 eq), and boric acid (0.05 eq).

  • Heating: Begin agitation and heat the mixture to 180°C. The mixture will melt and gas evolution (ammonia and carbon dioxide) will be observed.

  • Reaction: Maintain the temperature at 180°C for 3-4 hours, or until gas evolution ceases.

  • Cooling: Cool the reaction mixture to approximately 100°C.

  • Work-up: Slowly add a 5% ammonia solution to the molten product with good agitation. This will dissolve unreacted urea and boric acid.

  • Crystallization: Cool the mixture to room temperature to allow the benzamide to crystallize.

  • Isolation: Filter the solid product and wash the filter cake with cold distilled water.

  • Drying: Dry the benzamide in an oven at 80-90°C until a constant weight is achieved.

Protocol 2: HPLC Method for Impurity Profiling of Benzamide

This is a general-purpose HPLC method that can be adapted for specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the benzamide sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Benzamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control Reactant Charging Reactant Charging Reaction Reaction Reactant Charging->Reaction Heat Cooling Cooling Reaction->Cooling Quenching/Washing Quenching/Washing Cooling->Quenching/Washing Crystallization Crystallization Quenching/Washing->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product Impurity Profiling (HPLC) Impurity Profiling (HPLC) Final Product->Impurity Profiling (HPLC)

Caption: General workflow for benzamide synthesis, purification, and analysis.

Troubleshooting_Low_Yield Low Yield Low Yield Check Heat Transfer Check Heat Transfer Low Yield->Check Heat Transfer Check Mixing Check Mixing Low Yield->Check Mixing Review Reagent Addition Review Reagent Addition Low Yield->Review Reagent Addition Analyze Reaction Time Analyze Reaction Time Low Yield->Analyze Reaction Time Optimize Cooling/Heating Optimize Cooling/Heating Check Heat Transfer->Optimize Cooling/Heating Modify Agitation Modify Agitation Check Mixing->Modify Agitation Control Addition Rate Control Addition Rate Review Reagent Addition->Control Addition Rate Evaluate Stability Evaluate Stability Analyze Reaction Time->Evaluate Stability

Caption: Decision tree for troubleshooting low yield in benzamide synthesis scale-up.

References

Technical Support Center: Benzamide Synthesis from Acid Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide from benzoyl chloride. The primary focus is on preventing the hydrolysis of the acid chloride, a critical factor in achieving high yield and purity.

Troubleshooting Guide

Low product yield and the formation of an oily or impure solid are common issues in benzamide synthesis, often stemming from the hydrolysis of the starting acid chloride. This guide provides solutions to these and other frequently encountered problems.

Issue Potential Cause Recommended Solution
Low Yield of Benzamide Hydrolysis of Benzoyl Chloride: Water present in the reaction mixture competes with the amine, converting the benzoyl chloride to benzoic acid.[1]Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine is dry. Schotten-Baumann Conditions: Employ a two-phase system (e.g., dichloromethane and water) with a base in the aqueous phase. The amine and benzoyl chloride react in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, minimizing hydrolysis.[2][3]
Oily or Sticky Product Incomplete Reaction or Impurities: The presence of unreacted starting materials or byproducts like benzoic acid can prevent the crystallization of the benzamide product. This can be a result of significant hydrolysis.Purification: Attempt to crystallize the product from a suitable solvent. If that fails, column chromatography may be necessary to separate the desired amide from impurities.[4] Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of starting materials before workup.
Formation of a White Precipitate (not the product) Amine Hydrochloride Salt: The HCl generated during the reaction can react with the starting amine to form a salt, which may precipitate out of the solution, reducing the amount of free amine available to react with the benzoyl chloride.Use of a Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous NaOH in the Schotten-Baumann method) to neutralize the HCl as it is formed.[5]
Exothermic Reaction Difficult to Control High Reactivity of Benzoyl Chloride: The reaction of benzoyl chloride with amines is often highly exothermic.[1]Slow Addition and Cooling: Add the benzoyl chloride dropwise to the amine solution while cooling the reaction mixture in an ice bath. This allows for better temperature control and minimizes side reactions.

Frequently Asked Questions (FAQs)

Q1: How does water interfere with benzamide synthesis?

A1: Water acts as a nucleophile and can react with benzoyl chloride in a hydrolysis reaction to form benzoic acid and hydrochloric acid.[6] This side reaction consumes the benzoyl chloride, reducing the yield of the desired benzamide product. The highly reactive nature of acyl chlorides makes them susceptible to hydrolysis.[7]

Q2: What are the best practices for ensuring anhydrous conditions?

A2: To minimize water contamination, follow these best practices:

  • Glassware: Oven-dry all glassware at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly distilled anhydrous solvents. Solvents like THF and diethyl ether can be dried by distilling from sodium/benzophenone ketyl, while dichloromethane can be distilled from calcium hydride.[8]

  • Reagents: Ensure the amine is dry. Liquid amines can be dried over potassium hydroxide (KOH) pellets followed by distillation.[9] Solid reagents should be dried in a vacuum oven.

  • Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Q3: What is the Schotten-Baumann reaction and why is it useful for preventing hydrolysis?

A3: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides using a two-phase solvent system, typically an organic solvent (like dichloromethane) and water.[3] A base, such as sodium hydroxide, is dissolved in the aqueous phase. The amine and acid chloride react in the organic phase. The HCl produced dissolves in the aqueous phase and is neutralized by the base. This setup effectively separates the highly water-reactive benzoyl chloride from the bulk of the water, and the base prevents the protonation of the amine, thus favoring the aminolysis reaction over hydrolysis.[10]

Q4: Can I use an excess of the amine instead of a separate base?

A4: Yes, it is possible to use two equivalents of the amine. One equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a base to neutralize the HCl produced. However, this is generally less economical, especially if the amine is expensive. The resulting amine hydrochloride salt may also complicate the purification process.

Q5: My product is an oil. How can I get it to crystallize?

A5: "Oiling out" can occur due to the presence of impurities that inhibit crystallization. Try the following:

  • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.

  • Solvent Change: Remove the current solvent and try recrystallizing from a different solvent or a mixture of solvents.

  • Purification: If the oil persists, it likely contains significant impurities. Purify the oil using column chromatography and then attempt crystallization of the purified fractions.

Experimental Protocols

Protocol 1: Benzamide Synthesis under Anhydrous Conditions

This protocol is suitable for small-scale synthesis where stringent exclusion of water is feasible.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: In the flask, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Protocol 2: Benzamide Synthesis using Schotten-Baumann Conditions

This protocol is a robust method that can be performed without the need for strictly anhydrous conditions.

  • Reagents: Dissolve the amine (1.0 equivalent) in an organic solvent such as dichloromethane in an Erlenmeyer flask. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction: Add the aqueous sodium hydroxide solution to the flask containing the amine. With vigorous stirring, add benzoyl chloride (1.1 equivalents) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.

  • Completion: Continue to stir vigorously for 15-30 minutes after the addition of benzoyl chloride is complete. The absence of the characteristic smell of benzoyl chloride can indicate the completion of the reaction.[11]

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with dilute HCl, followed by water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent.

Visualizations

competing_reactions cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Competing Pathway: Hydrolysis benzoyl_chloride Benzoyl Chloride benzamide Benzamide (Product) benzoyl_chloride->benzamide + Amine benzoic_acid Benzoic Acid (Byproduct) benzoyl_chloride->benzoic_acid + Water amine Amine (R-NH2) amine->benzamide water Water (H2O) water->benzoic_acid

Caption: Competing reaction pathways for benzoyl chloride.

schotten_baumann_workflow start Start: Prepare Reagents organic_phase Organic Phase: Amine + Benzoyl Chloride in Dichloromethane start->organic_phase aqueous_phase Aqueous Phase: Sodium Hydroxide in Water start->aqueous_phase reaction Vigorous Stirring: Reaction at Interface organic_phase->reaction aqueous_phase->reaction separation Phase Separation reaction->separation organic_workup Organic Layer Workup: Wash, Dry, Evaporate separation->organic_workup product Crude Benzamide organic_workup->product purification Recrystallization product->purification final_product Pure Benzamide purification->final_product

Caption: Workflow for Schotten-Baumann benzamide synthesis.

References

dealing with poor solubility of nitro-substituted benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of nitro-substituted benzamides.

Troubleshooting Guide: Enhancing the Solubility of Nitro-Substituted Benzamides

Researchers often encounter challenges with the poor aqueous solubility of nitro-substituted benzamides, which can impede biological assays and formulation development. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

dot

TroubleshootingWorkflow cluster_solutions Solubility Enhancement Strategies start Start: Poor Solubility Observed check_purity 1. Verify Compound Purity and Solid Form start->check_purity preliminary_tests 2. Conduct Preliminary Solubility Tests check_purity->preliminary_tests Purity Confirmed ph_modification 3. Attempt pH Modification preliminary_tests->ph_modification Initial Assessment Done cosolvents 4. Use Cosolvents ph_modification->cosolvents Ineffective or Precipitation Occurs complexation 5. Employ Cyclodextrin Complexation cosolvents->complexation Insufficient Solubility or High Organic % solid_dispersion 6. Prepare a Solid Dispersion complexation->solid_dispersion Complexation Fails or is Impractical particle_size 7. Consider Particle Size Reduction solid_dispersion->particle_size Amorphous Form Unstable end End: Optimized Solubility particle_size->end If Applicable CyclodextrinProtocol start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd dissolve_bza Dissolve Nitro-Benzamide in Organic Solvent start->dissolve_bza mix Add Benzamide Solution to Cyclodextrin Solution dissolve_cd->mix dissolve_bza->mix stir Stir for Several Hours mix->stir cool Cool to Induce Precipitation stir->cool filter_wash Filter and Wash the Precipitate cool->filter_wash dry Dry the Inclusion Complex filter_wash->dry characterize Characterize the Final Product dry->characterize end End characterize->end SolidDispersionProtocol start Start dissolve Dissolve Benzamide and Polymer in Solvent start->dissolve evaporate Evaporate Solvent using Rotary Evaporator dissolve->evaporate dry Dry the Solid Mass in a Vacuum Oven evaporate->dry process Pulverize into a Fine Powder dry->process characterize Characterize the Solid Dispersion process->characterize end End characterize->end

Validation & Comparative

Mass Spectrometry Analysis of 2-chloro-N-(4-nitrophenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-chloro-N-(4-nitrophenyl)benzamide, a compound of interest in various chemical and pharmaceutical research areas. We will delve into its expected fragmentation patterns, offer detailed experimental protocols for its analysis, and compare mass spectrometry with other analytical techniques. This guide is intended to be a valuable resource for researchers seeking to develop and validate analytical methods for this and structurally related compounds.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound can be referenced in the NIST WebBook, a detailed interpretation and prediction based on established fragmentation rules for similar compounds provides valuable insight.[1] The molecular weight of this compound (C13H9ClN2O3) is 276.68 g/mol .[2]

Key Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation reactions:

  • Alpha-Cleavage: The most common fragmentation pathway for benzanilides is the cleavage of the amide bond, leading to the formation of a benzoyl cation and a substituted aniline radical, or vice-versa.

    • Formation of the benzoyl cation (m/z 105): This is a very common and stable fragment for benzoyl derivatives.

    • Formation of the 2-chloro-4-nitrophenylaminyl radical and the benzoyl cation (C7H5O+): This would result in a prominent peak at m/z 105.

    • Formation of the 2-chloro-4-nitrophenyl isocyanate cation (C7H3ClN2O+): Cleavage with rearrangement could lead to a fragment at m/z 182.

  • "Ortho Effect" or Proximity Effect: For 2-substituted benzanilides, a "proximity effect" can occur where the ortho substituent interacts with the amide group upon ionization. In the case of this compound, this can lead to cyclization and the subsequent loss of the chlorine atom, resulting in a significant [M-Cl]+ peak.

  • Loss of the Nitro Group: Fragmentation involving the nitro group is also anticipated. This can occur through the loss of NO2 (a loss of 46 Da) or NO (a loss of 30 Da).

  • Cleavage of the Aromatic Rings: Further fragmentation of the aromatic rings can lead to smaller charged species.

Based on these principles, a summary of the predicted major fragments is presented in Table 1.

Predicted Fragment m/z (Mass-to-Charge Ratio) Proposed Structure/Origin
[M]+276/278Molecular ion (with 35Cl/37Cl isotopes)
[M-Cl]+241Loss of chlorine atom
[C7H4NO3]+1664-nitrophenyl isocyanate cation
[C6H4Cl]+111/113Chlorophenyl cation
[C7H5O]+105Benzoyl cation
[C6H5]+77Phenyl cation

Table 1: Predicted Mass Fragments for this compound.

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and desired analytical outcome (e.g., qualitative identification vs. quantitative analysis).

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the instrument.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-350

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective quantification of compounds in complex matrices.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards and quality control samples. For complex matrices, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A typical gradient might be: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode should be evaluated for optimal sensitivity.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of the analyte.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound.

Technique Advantages Disadvantages Supporting Data/Experiments
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Widely available and cost-effective.- Good for quantification in relatively simple matrices.- Lower sensitivity and selectivity compared to MS.- May require more extensive method development for complex matrices.A validation study comparing the limits of detection and quantification of HPLC-UV and LC-MS/MS for a series of benzamide derivatives.
Gas Chromatography with Flame Ionization Detection (GC-FID) - Robust and reliable for quantitative analysis.- Relatively inexpensive.- Requires the analyte to be volatile and thermally stable.- Less selective than MS.Analysis of a certified reference material of a related benzamide using both GC-FID and GC-MS to compare accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information.- Non-destructive.- Lower sensitivity than MS.- Not ideal for quantitative analysis of trace amounts.1H and 13C NMR spectra can confirm the structure of the synthesized compound, complementing the mass spectral data.
Infrared (IR) Spectroscopy - Provides information about functional groups present.- Does not provide information on molecular weight or detailed structure.- Not suitable for quantification.An IR spectrum can confirm the presence of the amide and nitro functional groups. The NIST WebBook entry for this compound includes an IR spectrum.[1]

Table 2: Comparison of Analytical Techniques.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Extraction (Optional) Extraction for Complex Matrices Dilution->Extraction Introduction Sample Introduction (GC or LC) Extraction->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer (Separation by m/z) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Generation Detector->Mass_Spectrum Interpretation Spectral Interpretation (Fragmentation Analysis) Mass_Spectrum->Interpretation Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways Molecule This compound (m/z 276/278) Fragment1 [M-Cl]+ (m/z 241) Molecule->Fragment1 Loss of Cl Fragment2 Benzoyl Cation (m/z 105) Molecule->Fragment2 Amide Bond Cleavage Fragment3 4-nitrophenyl isocyanate cation (m/z 166) Molecule->Fragment3 Rearrangement & Cleavage Fragment4 Phenyl Cation (m/z 77) Fragment2->Fragment4 Loss of CO

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its identification and quantification. By understanding its predictable fragmentation patterns, particularly the characteristic loss of the chlorine atom and the formation of the benzoyl cation, researchers can confidently interpret mass spectral data. Both GC-MS and LC-MS/MS offer viable analytical approaches, with the choice depending on the specific research question and sample matrix. While other analytical techniques have their merits, the high sensitivity and specificity of mass spectrometry make it the preferred method for trace-level analysis and structural elucidation of this and related benzamide compounds. This guide provides a solid foundation for developing and implementing analytical methods for this compound in a research and development setting.

References

A Comparative Guide to the Synthetic Routes of 2-chloro-N-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 2-chloro-N-(4-nitrophenyl)benzamide, a valuable intermediate in pharmaceutical and materials science. We will explore the traditional and modern synthetic approaches, presenting their experimental protocols and performance data to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a substituted benzamide derivative with potential applications in various fields of chemical research. The validation of its synthetic route is crucial for ensuring efficient and reliable production. This guide compares the conventional two-step synthesis involving the acylation of an aniline with a benzoyl chloride against two modern, more direct alternative methodologies.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic route and two promising alternatives.

ParameterPrimary Route: Acylation of 4-nitroanilineAlternative Route 1: Fe-mediated AmidationAlternative Route 2: Ni-catalyzed Reductive Amidation
Starting Materials 2-chlorobenzoyl chloride, 4-nitroaniline2-chlorobenzoyl chloride, NitrobenzeneMethyl 2-chlorobenzoate, 4-nitroaniline
Key Reagents Base (e.g., DIPEA, Pyridine)Iron dustNickel-based nanocatalyst, H₂ gas
Reaction Time 1-4 hours36 hours24 hours
Typical Yield Good to Excellent (estimated 80-95%)Good (up to 88% for similar reactions)[1]Good to Excellent (up to 89% for similar reactions)
Purity High, purification by recrystallizationGood, requires column chromatographyGood, requires column chromatography
Scalability Well-established and scalablePotentially scalableRequires specialized catalyst and equipment
Safety & Handling Use of corrosive acyl chloride and baseUse of flammable solvent and iron dustUse of flammable solvent and hydrogen gas

Experimental Protocols

Primary Synthetic Route: Acylation of 4-nitroaniline with 2-chlorobenzoyl chloride

This well-established method involves the reaction of a commercially available aniline with a benzoyl chloride.

Step 1: Preparation of 2-chlorobenzoyl chloride

2-chlorobenzoyl chloride can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl₂). In a typical laboratory procedure, 2-chlorobenzoic acid is refluxed with an excess of thionyl chloride, and the excess SOCl₂ is removed by distillation to yield the crude 2-chlorobenzoyl chloride, which can be purified by vacuum distillation.

Step 2: Amide Formation

To a solution of 4-nitroaniline (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.2 equivalents) in an inert solvent like toluene or dichloromethane at room temperature, a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford this compound.

Alternative Route 1: Iron-Mediated Reductive Amidation

This method provides a direct synthesis from a nitroarene and an acyl chloride.[1][2]

Experimental Protocol:

In a round-bottom flask, nitrobenzene (1 equivalent), 2-chlorobenzoyl chloride (2 equivalents), and iron dust (3 equivalents) are suspended in water. The mixture is stirred vigorously at 60 °C for 36 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Alternative Route 2: Nickel-Catalyzed Reductive Amidation of an Ester

This modern approach utilizes a nickel-based nanocatalyst for the reductive amidation of an ester with a nitro compound.

Experimental Protocol:

In a high-pressure reactor, methyl 2-chlorobenzoate (1 equivalent), 4-nitroaniline (1.2 equivalents), a nickel-based nanocatalyst (e.g., Ni-L1@TiO₂-800, 30 mg), and a co-catalyst (e.g., TiO₂, 20 mg) are suspended in a solvent such as toluene. The reactor is sealed, purged with hydrogen gas, and then pressurized with H₂ (20 bar). The reaction mixture is stirred at 130 °C for 24 hours. After cooling and venting the reactor, the solid catalyst is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give this compound.

Workflow and Decision Making

The choice of the synthetic route will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic pathway.

G Synthetic Route Selection for this compound start Start: Need to synthesize This compound availability Check availability of starting materials: 2-chlorobenzoyl chloride and 4-nitroaniline start->availability decision1 Are both readily available? availability->decision1 primary_route Primary Route: Acylation of 4-nitroaniline end Synthesize Product primary_route->end alt_route1 Alternative Route 1: Fe-mediated Amidation alt_route1->end alt_route2 Alternative Route 2: Ni-catalyzed Reductive Amidation alt_route2->end decision1->primary_route Yes decision2 Is specialized equipment (e.g., high-pressure reactor) available? decision1->decision2 No decision2->alt_route2 Yes decision3 Are longer reaction times acceptable? decision2->decision3 No decision3->alt_route1 Yes decision3->end No, reconsider options

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway of Amide Formation

The following diagram illustrates the generalized signaling pathway for the primary synthetic route, the nucleophilic acyl substitution reaction.

G Generalized Mechanism for Acylation of 4-nitroaniline cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chlorobenzoyl_chloride 2-chlorobenzoyl chloride tetrahedral_intermediate Tetrahedral Intermediate 2_chlorobenzoyl_chloride->tetrahedral_intermediate 4_nitroaniline 4-nitroaniline 4_nitroaniline->tetrahedral_intermediate Nucleophilic Attack product This compound tetrahedral_intermediate->product Collapse of Intermediate hcl HCl tetrahedral_intermediate->hcl Elimination

Caption: Nucleophilic acyl substitution mechanism.

References

A Comparative Guide to the Structure-Activity Relationship of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylbenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed methodologies. The information is intended to aid researchers in the design and development of novel N-phenylbenzamide-based therapeutic agents.

Anticancer Activity

N-phenylbenzamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases and topoisomerases, as well as by inducing apoptosis.

A series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed and synthesized based on the structure of the known anticancer agent amsacrine.[1] These compounds were evaluated for their antiproliferative activity against three human cancer cell lines: K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia), and U937 (histiocytic lymphoma).[1] The results, summarized in the table below, highlight the potent anticancer effects of these derivatives.

CompoundK562 IC₅₀ (μM)CCRF-CEM IC₅₀ (μM)U937 IC₅₀ (μM)
9b 1.10 ± 0.110.82 ± 0.090.33 ± 0.04
9c 1.24 ± 0.130.88 ± 0.070.45 ± 0.05
9d 1.31 ± 0.150.91 ± 0.100.23 ± 0.03
Data sourced from literature.[1]

Structure-Activity Relationship Insights:

  • Compounds 9b , 9c , and 9d exhibited the highest activity against the CCRF-CEM cell line.[1]

  • In particular, compounds 9b and 9d showed very high antiproliferative activity against U937 cells, with IC₅₀ values of 0.33 and 0.23 μM, respectively.[1]

  • Mechanistic studies revealed that compound 9b effectively inhibited topoisomerase I/II and induced DNA damage in CCRF-CEM cells, leading to apoptosis in a concentration-dependent manner.[1]

In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[2] The most active compounds, 4e and 4f , demonstrated good to moderate activity.[2][3]

CompoundA549 IC₅₀ (μM)HeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)
4e 11.1 ± 0.989.8 ± 0.547.5 ± 0.43
4f 9.5 ± 0.678.1 ± 0.328.9 ± 0.71
Data sourced from literature.[3]

Structure-Activity Relationship Insights:

  • The structural similarity of these derivatives to the clinically used ABL1 kinase inhibitor, nilotinib, prompted docking investigations.[2]

  • The results indicated that derivatives 4e and 4f exhibited excellent binding affinities toward the ABL1 kinase protein, comparable to nilotinib.[2]

A general workflow for the synthesis and evaluation of N-phenylbenzamide derivatives as potential anticancer agents is depicted below.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Benzoic Acid, Aniline derivatives) reaction Coupling Reaction (e.g., DCC, EDC) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization screening In vitro Anticancer Screening (e.g., MTT Assay) characterization->screening Synthesized Derivatives ic50 IC50 Determination screening->ic50 mechanistic Mechanism of Action Studies (e.g., Topoisomerase Assay, Apoptosis) ic50->mechanistic sar Structure-Activity Relationship Analysis mechanistic->sar sar->start Lead Optimization cluster_host Host Cell entry Viral Entry (Attachment & Fusion) uncoating Uncoating entry->uncoating replication Replication & Transcription uncoating->replication translation Translation replication->translation assembly Assembly translation->assembly release Release assembly->release progeny Progeny Virions release->progeny virus Virus virus->entry inhibitor N-phenylbenzamide Derivatives inhibitor->entry Inhibit inhibitor->replication Inhibit inhibitor->assembly Inhibit start Lead Compound (N-phenylbenzamide core) series1 Series 1 (Bis(2-aminoimidazolines)) start->series1 Structural Modification series2 Series 2 (Bis(2-aminobenzimidazoles)) start->series2 Structural Modification series3 Series 3 (Bisarylimidamides)) start->series3 Structural Modification activity1 Activity vs T. brucei series1->activity1 dna_binding DNA Binding Mode (Minor Groove vs Intercalation) series1->dna_binding series2->activity1 series2->dna_binding activity2 Broad-spectrum activity (T. brucei, T. cruzi, L. donovani) series3->activity2 series3->dna_binding conclusion Identification of Potent Broad-Spectrum Candidate (3a) activity2->conclusion dna_binding->conclusion

References

A Researcher's Guide to Cytotoxicity Assays for Novel Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal method to assess the cytotoxicity of novel synthetic compounds is a critical step in the discovery pipeline. This guide provides a detailed comparison of three commonly used cytotoxicity assays—MTT, LDH, and Real-Time Glo™—supported by experimental data and protocols to inform your selection process.

The evaluation of a compound's effect on cell viability is fundamental to toxicology and pharmacology. The choice of assay can significantly impact the interpretation of a compound's cytotoxic potential. This guide delves into the principles, protocols, and comparative performance of three distinct assays that measure different hallmarks of cytotoxicity: metabolic activity (MTT), membrane integrity (LDH), and real-time viability (Real-Time Glo™).

Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay depends on various factors, including the specific research question, the compound's mechanism of action, and the experimental throughput requirements. The following table summarizes the key characteristics and performance metrics of the MTT, LDH, and Real-Time Glo™ assays to facilitate a direct comparison.

FeatureMTT AssayLDH AssayReal-Time Glo™ MT Cell Viability Assay
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2]Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[3][4][5][6]Measures the reducing potential of viable cells through the conversion of a pro-substrate into a substrate for a luciferase, generating a luminescent signal.
Endpoint Colorimetric (absorbance at ~570 nm)Colorimetric (absorbance at ~490 nm) or FluorometricLuminescent (glow-type signal)
Assay Type EndpointEndpointReal-time, kinetic
Sensitivity Moderate to high; can be cell-type dependent.[6]Moderate; can be limited by background LDH in serum.High; greater signal-to-background ratio compared to colorimetric methods.
Dynamic Range Good, but can be limited by formazan crystal insolubility.Linear over a range of cell numbers.Wide, with a stable signal.
Compound Interference Can be affected by compounds that alter mitochondrial respiration or interact with tetrazolium salts.Less prone to interference from colored or fluorescent compounds.Minimal interference from colored or fluorescent compounds.
Throughput HighHighHigh
Advantages Inexpensive, well-established, and easy to perform.[1]Measures a direct marker of cell death (membrane rupture), non-destructive to remaining viable cells.[5]Real-time measurement allows for kinetic studies, non-lytic, and highly sensitive.
Limitations Endpoint assay, requires a solubilization step, and can be influenced by the metabolic state of the cells.[7]Released LDH has a half-life and may not accumulate for slow-acting toxins.[8]Higher reagent cost compared to colorimetric assays.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable cytotoxicity data. The following sections provide standardized methodologies for the MTT, LDH, and Real-Time Glo™ assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability based on mitochondrial metabolic activity.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the novel synthetic compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released into the cell culture medium from damaged cells, serving as an indicator of cytotoxicity.[4][6]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the number of lysed cells.[8]

Real-Time Glo™ MT Cell Viability Assay

This bioluminescent assay allows for the continuous monitoring of cell viability in real-time by measuring the metabolic activity of live cells.[5]

Materials:

  • Real-Time Glo™ MT Cell Viability Assay kit (containing MT Cell Viability Substrate and NanoLuc® Enzyme)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare the 2X Real-Time Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme in cell culture medium.

  • Cell Seeding and Reagent Addition: Seed cells in a white-walled 96-well plate. The Real-Time Glo™ reagent can be added at the time of cell plating, or just before adding the test compound.

  • Compound Treatment: Add the novel synthetic compound at various concentrations to the wells.

  • Luminescence Measurement: Measure luminescence at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using a luminometer. No cell lysis or further reagent addition is required.

Visualizing the Mechanisms and Workflows

To further clarify the principles and procedures of these assays, the following diagrams illustrate their underlying signaling pathways and experimental workflows.

Signaling Pathways and Assay Principles

Cytotoxicity_Assay_Principles cluster_MTT MTT Assay cluster_LDH LDH Assay cluster_RTGlo Real-Time Glo™ Assay MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Metabolically Active Cells Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction IntactCell Intact Cell (LDH inside) DamagedCell Damaged Cell (LDH released) IntactCell->DamagedCell Cytotoxic Compound LDH LDH DamagedCell->LDH Release Pyruvate Pyruvate LDH->Pyruvate Oxidation Lactate Lactate Lactate NADH NADH Pyruvate->NADH Reduction NAD+ NAD NAD+ Formazan_LDH Formazan (Colored) NADH->Formazan_LDH Reduction Tetrazolium Salt Tetrazolium Tetrazolium Salt (Colorless) Prosubstrate Pro-substrate (Cell Permeant) LiveCell Live Cell Prosubstrate->LiveCell Substrate Substrate (Cell Impermeant) NanoLuc NanoLuc® Luciferase Substrate->NanoLuc LiveCell->Substrate Reduction Light Luminescent Signal NanoLuc->Light

Caption: Principles of MTT, LDH, and Real-Time Glo™ cytotoxicity assays.

Experimental Workflows

Cytotoxicity_Workflows cluster_MTT_WF MTT Assay Workflow cluster_LDH_WF LDH Assay Workflow cluster_RTGlo_WF Real-Time Glo™ Workflow A1 Seed Cells A2 Add Compound A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate A4->A5 A6 Add Solubilizer A5->A6 A7 Read Absorbance A6->A7 B1 Seed Cells B2 Add Compound B1->B2 B3 Incubate B2->B3 B4 Collect Supernatant B3->B4 B5 Add LDH Reagent B4->B5 B6 Incubate B5->B6 B7 Read Absorbance B6->B7 C1 Seed Cells & Add Reagent C2 Add Compound C1->C2 C3 Read Luminescence (Multiple Time Points) C2->C3

Caption: Step-by-step experimental workflows for the MTT, LDH, and Real-Time Glo™ assays.

Conclusion

The selection of a cytotoxicity assay is a critical decision in the evaluation of novel synthetic compounds. The MTT assay remains a cost-effective and straightforward method for endpoint analysis of metabolic activity. The LDH assay provides a direct measure of cell membrane integrity, which is a clear indicator of cell death. For researchers requiring kinetic data and high sensitivity, the Real-Time Glo™ assay offers a powerful tool for continuous monitoring of cell viability. By understanding the principles, advantages, and limitations of each assay, and by following robust experimental protocols, researchers can generate accurate and reliable data to guide the development of new therapeutic agents.

References

comparative analysis of synthetic methods for N-aryl amides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , tailored for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations.

Introduction to N-Aryl Amide Synthesis

N-aryl amides are a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and organic materials. The robustness of the amide bond, combined with the electronic and steric properties conferred by the aryl group, makes these motifs highly valuable. Consequently, the development of efficient and versatile methods for their synthesis is a significant focus of chemical research. This guide compares three major strategies for N-aryl amide synthesis: the Buchwald-Hartwig amination, the Goldberg reaction, and direct catalytic amidation, providing a clear overview of their respective advantages and limitations.

Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic method for a target N-aryl amide depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost. The following table summarizes the key quantitative parameters for three leading methods.

MethodCatalyst/ReagentTypical Temperature (°C)Typical Reaction Time (h)Yield Range (%)Key Strengths
Buchwald-Hartwig Amination Palladium catalyst with phosphine ligand (e.g., Pd₂(dba)₃/Xantphos)80 - 12012 - 2470 - 95Broad substrate scope, high functional group tolerance
Goldberg Reaction Copper catalyst with a ligand (e.g., CuI/N,N-dimethylglycine)90 - 1102480 - 95Economical (uses copper), effective for electron-deficient aryl halides
Direct Catalytic Amidation Boron-based reagent (e.g., B(OCH₂CF₃)₃)80 - 1005 - 2460 - 95Atom-economical (water is the only byproduct), avoids pre-activation of the carboxylic acid

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an amide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • The tube is evacuated and backfilled with argon three times.

  • The aryl bromide, amide, and toluene are added under argon.

  • The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-aryl amide.

Goldberg Reaction

This protocol outlines the copper-catalyzed N-arylation of an amide with an aryl iodide.[1]

Materials:

  • Aryl iodide (1.0 mmol)

  • Amide (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMF (2 mL)

Procedure:

  • A mixture of the aryl iodide, amide, CuI, N,N-dimethylglycine, and K₂CO₃ in DMF is prepared in a sealed tube.[1]

  • The reaction mixture is stirred at 110 °C for 24 hours.[1]

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the pure N-aryl amide.

Direct Catalytic Amidation

This protocol describes the direct condensation of a carboxylic acid and an aniline using a boron-based reagent.[2][3]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Aniline (1.0 mmol)

  • B(OCH₂CF₃)₃ (2.0 mmol)

  • Acetonitrile (2 mL)

Procedure:

  • To a solution of the carboxylic acid and aniline in acetonitrile, B(OCH₂CF₃)₃ is added.[2]

  • The reaction mixture is stirred in a sealed tube at 80-100 °C for 5-24 hours.[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • The product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the experimental workflows for each of the described synthetic methods.

Buchwald_Hartwig_Amination reagents Aryl Halide, Amide, NaOtBu mixing Combine under Inert Atmosphere reagents->mixing catalyst Pd2(dba)3, Xantphos catalyst->mixing solvent Toluene solvent->mixing heating Heat (e.g., 100 °C, 24h) mixing->heating workup Workup: - Dilution - Filtration heating->workup purification Purification: Column Chromatography workup->purification product N-Aryl Amide purification->product Goldberg_Reaction reagents Aryl Halide, Amide, K2CO3 mixing Combine in Sealed Tube reagents->mixing catalyst CuI, N,N-dimethylglycine catalyst->mixing solvent DMF solvent->mixing heating Heat (e.g., 110 °C, 24h) mixing->heating workup Workup: - Extraction heating->workup purification Purification: Column Chromatography workup->purification product N-Aryl Amide purification->product Direct_Amidation reagents Carboxylic Acid, Aniline mixing Combine Reagents reagents->mixing activator B(OCH2CF3)3 activator->mixing solvent Acetonitrile solvent->mixing heating Heat (e.g., 80-100 °C, 5-24h) mixing->heating workup Workup: - Aqueous Washes heating->workup purification Purification: Chromatography or Recrystallization workup->purification product N-Aryl Amide purification->product

References

In-Vitro Anticancer Potential of Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro anticancer activity of various benzamide derivatives, offering insights into their potential as therapeutic agents. While direct experimental data for 2-chloro-N-(4-nitrophenyl)benzamide is not extensively available in the public domain, this document summarizes the performance of structurally related compounds against several cancer cell lines. The information presented is intended to serve as a valuable resource for researchers interested in the screening and development of novel benzamide-based anticancer drugs.

Comparative In-Vitro Activity of Benzamide Derivatives

The following table summarizes the cytotoxic activity of various benzamide derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, highlights the potency and selectivity of these compounds.

Compound ClassSpecific CompoundCell LineIC50 / GI50 (µM)Reference
Benzamide Derivatives (PARP-1 Inhibitors) Compound 13fHCT116 (Colon)0.30[1]
DLD-1 (Colon)2.83[1]
SW480 (Colon)-[1]
NCM460 (Normal Colon)>50[1]
N-(4'-nitrophenyl)-l-prolinamides Compound 4aA549 (Lung)95.41 ± 0.67 (% inhibition at 100 µM)[2]
HCT-116 (Colon)93.33 ± 1.36 (% inhibition at 100 µM)[2]
Compound 4uA549 (Lung)83.36 ± 1.70 (% inhibition at 100 µM)[2]
HCT-116 (Colon)81.29 ± 2.32 (% inhibition at 100 µM)[2]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones Compound 2hMOLT-4 (Leukemia)< 0.01[3]
SR (Leukemia)< 0.01[3]
SW-620 (Colon)< 0.01[3]
SF-539 (CNS)< 0.01[3]
SK-MEL-5 (Melanoma)< 0.01[3]
Mean GI50 1.57 [3]
4-Methylbenzamide Derivatives Compound 7K562 (Leukemia)2.27[4]
HL-60 (Leukemia)1.42[4]
OKP-GS (Renal)4.56[4]
Compound 10K562 (Leukemia)2.53[4]
HL-60 (Leukemia)1.52[4]

Experimental Protocols

The in-vitro cytotoxicity of the benzamide derivatives cited in this guide was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[2][5] This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to attach overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0 to 100 µM) and incubated for a specified period, typically 72 hours.[5]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined from the dose-response curves.

Visualizing Experimental Workflow and Biological Pathways

To better illustrate the processes involved in the in-vitro testing and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Dilution Series treatment Treatment with Benzamide Derivatives compound_prep->treatment seeding->treatment incubation 72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation IC50/GI50 Calculation readout->calculation

Caption: A typical workflow for in-vitro cytotoxicity testing using the MTT assay.

Several studies suggest that benzamide derivatives may exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[1][6]

parp1_inhibition_pathway dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 replication Replication Fork Collapse dna_damage->replication ber Base Excision Repair (BER) parp1->ber parp1->replication dna_repair DNA Repair ber->dna_repair benzamide Benzamide Derivative (PARP-1 Inhibitor) benzamide->parp1 Inhibition ds_break DNA Double-Strand Break replication->ds_break apoptosis Apoptosis / Cell Death ds_break->apoptosis

Caption: The proposed mechanism of action for PARP-1 inhibiting benzamide derivatives.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-nitrophenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.